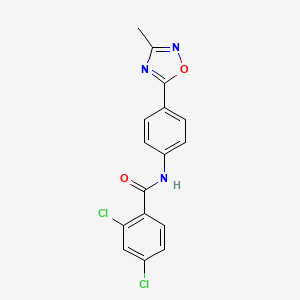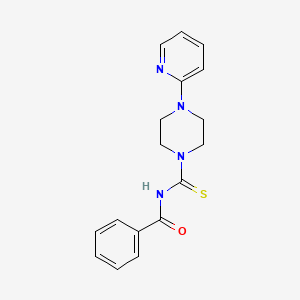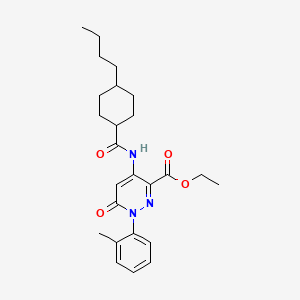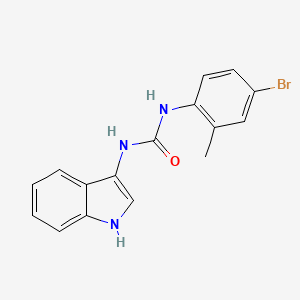![molecular formula C16H10N4OS B2797801 N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206987-77-0](/img/structure/B2797801.png)
N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials to form the desired structure. For example, one synthetic route involves the Suzuki–Miyaura Pd-catalyzed C–C cross-coupling of 8-iodoquinolin-4(1H)-one and a BTZ bispinacol boronic ester, resulting in the product with high yield and stability .
Molecular Structure Analysis
The molecular structure of N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide consists of a quinoline group attached to a benzo[c][1,2,5]thiadiazole core. The nonplanar geometry of this compound contributes to its unique properties, including aggregated-induced emission (AIE) .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as cross-coupling reactions. For instance, the Stille reaction can yield π-spacer–acceptor–π-spacer type compounds, which have interesting optoelectronic properties .
科学的研究の応用
Superoxide Detection
Quinoline-based compounds have been used to create “turn-on” fluorescent probes for superoxide detection . These probes are selective for superoxide over other reactive oxygen species (ROS) and biothiols . They can detect superoxide even in the presence of other ROS and biothiols . The detection limit of the probe for superoxide was found to be 37 nM with a Stokes shift of 150 nm .
Anticancer Activities
Quinoline-based compounds have shown promising anticancer activities . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC 50) 29.4 μM . The compound exhibited anticancer activity on HeLa cells that was comparable to the standard drug (Cisplatin) .
Molecular Docking
Molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed the lesser binding energy with quinoline-based compounds . This suggests that these compounds could be potential inhibitors for these proteins, which play a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Selenium-Based Applications
Selenium is a vital micronutrient for maintaining cellular balance and protecting against oxidative stress and DNA damage . Quinoline-based compounds have been used in the development of organoselenium-based sensors . These sensors have shown strong anticancer effects, supporting other reports that selenium has an anti-cancer effect .
ROS Regulation
Reactive oxygen species (ROS) are released inside the human body, and they maintain cell homeostasis and regulate cell metabolism . They have been linked to a variety of human disorders, including haemorrhagic shock, ageing, arthritis, atherosclerosis, central nervous system damage, tumour promotion, AIDS, and gastritis . Quinoline-based compounds can help in the regulation of ROS, thus potentially mitigating these disorders .
Photobase Applications
The polymerizable photobase N-(quinolin-5-yl)methacrylamide (NQMAm) was accessed via a simple acylation of quinolin-5-amine with methacryloyl chloride . This suggests that quinoline-based compounds can be used in the development of photobases, which have various applications in the field of photochemistry .
作用機序
Target of Action
The primary target of N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The binding energy of the compound with these proteins is found to be lower, indicating a strong interaction . This interaction can lead to changes in the pathway, potentially inhibiting its function .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation . By interacting with this pathway, the compound could potentially inhibit these processes, leading to the death of cancer cells .
Result of Action
The compound has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM . This suggests that the compound could have potential anticancer effects.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, light can trigger proton transfer in quinoline-based compounds . .
特性
IUPAC Name |
N-quinolin-5-yl-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c21-16(10-6-7-14-15(9-10)20-22-19-14)18-13-5-1-4-12-11(13)3-2-8-17-12/h1-9H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHONYAUIVVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)


![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)
![Methyl 5-((3aR,4R,6aS)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B2797733.png)

![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)